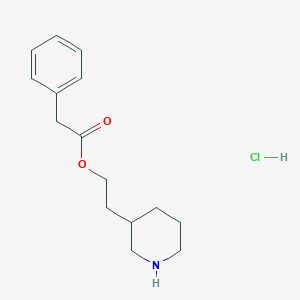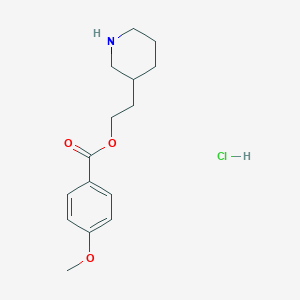![molecular formula C15H22ClNO2 B1397360 1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride CAS No. 1220031-34-4](/img/structure/B1397360.png)
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C15H22ClNO2 . The structure includes a phenyl ring attached to an ethanone group, which is further connected to a piperidinyl group through an ether linkage .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . Its empirical formula is C13H18ClNO and it has a molecular weight of 239.74 .Scientific Research Applications
Microwave Studies on Synthesis of Biologically Active Chalcone Derivatives
- Researchers investigated the synthesis of a pyrazole derivative using microwave energy, including a compound similar to the requested chemical. This process was shown to be effective for antimicrobial activity against certain bacteria strains (Katade et al., 2008).
Microwave Assisted Synthesis and Antibacterial Activity of Piperidine Containing Pyrimidine Imines and Thiazolidinones
- A study focused on synthesizing 1-(4-(piperidin-1-yl) phenyl) ethanone and its derivatives, finding these compounds to exhibit antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis, Characterization and Antiamoebic Activity of Chalcones
- Research conducted on chalcones possessing N-substituted ethanamine revealed that these compounds, structurally related to the queried chemical, showed promising antiamoebic activity against certain strains (Zaidi et al., 2015).
Structural Chemistry and Anti-inflammatory Activity of Phenyl Dimers
- This study examined phenyl dimer compounds, including 1-{4-[2-(4-Acetyl-phenoxymethyl)-benzyloxy]-phenyl}-ethanone, demonstrating anti-inflammatory activities in vivo (Singh et al., 2020).
Synthesis and Antimicrobial Activity of 1-(2-Hydroxyalkyl)phenyl Ethanone
- Researchers introduced a new photoremovable protecting group for carboxylic acids, 1-[2-(2-hydroxyalkyl)phenyl]ethanone, showing its effectiveness in releasing acids upon photolysis (Atemnkeng et al., 2003).
Safety and Hazards
The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
A structurally related compound, chf 4056, is known to bind with high affinity to the human estrogen receptors α and β .
Mode of Action
The related compound chf 4056 has been shown to induce a full estrogen antagonism in immature rats .
Biochemical Pathways
Given the related compound chf 4056’s affinity for estrogen receptors, it can be inferred that this compound may also influence estrogen-related pathways .
Result of Action
The related compound chf 4056 has been shown to significantly reduce bone loss and increase serum osteocalcin in ovariectomized rats .
Biochemical Analysis
Biochemical Properties
1-{2-[2-(4-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . These interactions suggest that the compound may influence estrogen-related pathways and processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to reduce bone loss in ovariectomized rats, indicating its potential role in bone metabolism . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism, particularly in estrogen-sensitive tissues.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to estrogen receptors, leading to the modulation of gene expression and enzyme activity. This binding can result in either inhibition or activation of specific pathways, depending on the cellular context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its protective effects on bone tissue are sustained over a period of four weeks in ovariectomized rats .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In ovariectomized rats, dosages ranging from 0.1 to 1 mg/kg per day have been shown to significantly reduce bone loss . Higher doses may lead to toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell and contribute to the compound’s biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its effects. Targeting signals and post-translational modifications direct the compound to particular organelles, influencing its activity and function within the cell .
Properties
IUPAC Name |
1-[2-(2-piperidin-4-ylethoxy)phenyl]ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12(17)14-4-2-3-5-15(14)18-11-8-13-6-9-16-10-7-13;/h2-5,13,16H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZILFXCGTOOUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


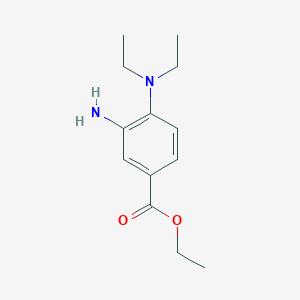
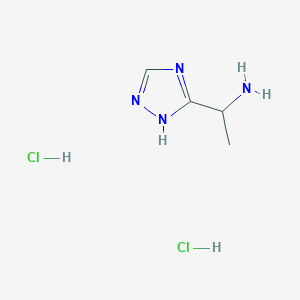

![2-[Ethyl(2-hydroxyethyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1397283.png)
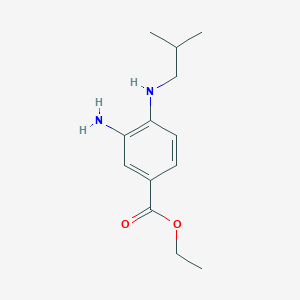
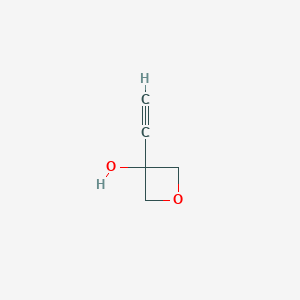
![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)
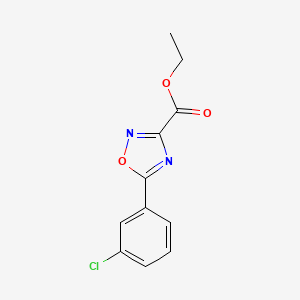
![Ethyl 3-amino-4-[ethyl(2-hydroxyethyl)amino]-benzoate](/img/structure/B1397293.png)

